molecular formula C21H25N5O3 B2564834 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1208529-32-1

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

Cat. No.: B2564834
CAS No.: 1208529-32-1
M. Wt: 395.463
InChI Key: LEYJGGOCIGKBEY-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring, a piperazine ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked intermediate.

    Introduction of Carboxamide Group: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzylamine to introduce the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to bind to specific biological targets, making it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole share structural similarities and exhibit comparable biological activities.

    Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(2-methoxyphenyl)piperazine are structurally related and are studied for their pharmacological properties.

Uniqueness

What sets 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide apart is its combination of the benzimidazole and piperazine rings with a carboxamide group, which enhances its binding affinity and specificity towards biological targets. This unique structure contributes to its potent biological activities and makes it a promising candidate for further research and development.

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a synthetic derivative that combines a benzimidazole moiety with a piperazine structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as a therapeutic agent, particularly in cancer treatment.

Chemical Structure and Properties

The chemical formula for the compound is C20H24N4O3C_{20}H_{24}N_{4}O_{3}. Its structure features a benzimidazole ring linked to a piperazine group and a methoxy-substituted benzyl moiety. The presence of these functional groups is significant for its biological activity.

Research indicates that compounds containing benzimidazole derivatives often act as inhibitors of various enzymes and receptors involved in cancer progression. Specifically, this compound has been evaluated for its inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme implicated in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased cancer cell death, especially in cells deficient in DNA repair pathways such as those with BRCA mutations .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • MDA-MB-436 (BRCA1 mutant breast cancer cell line) :
    • IC50 = 25.36 ± 6.06 μM, comparable to Olaparib (IC50 = 23.89 ± 3.81 μM) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and benzimidazole components can enhance biological activity. For example:

  • Compounds with different nitrogen-containing heterocycles as linkers showed varying degrees of PARP-1 inhibition, with some exhibiting IC50 values as low as 8.65 nM, indicating strong inhibitory potential compared to established inhibitors like Veliparib (IC50 = 15.54 nM) .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • PARP Inhibitors in Cancer Therapy :
    • The development of PARP inhibitors has revolutionized treatment strategies for cancers with defective DNA repair mechanisms. The benzimidazole derivatives have shown promise in preclinical models, leading to ongoing clinical trials assessing their efficacy and safety.
  • Combination Therapies :
    • Research suggests that combining PARP inhibitors with other therapeutic agents may enhance their effectiveness. For instance, co-administration with chemotherapeutic agents could synergistically induce apoptosis in cancer cells.

Toxicity and Side Effects

While the therapeutic potential is significant, toxicity studies are crucial for understanding the safety profile of the compound. Current research indicates manageable toxicity levels; however, comprehensive toxicological assessments are necessary before clinical application.

Future Directions

Further optimization of the chemical structure may yield more potent derivatives with improved selectivity and reduced side effects. Ongoing research aims to elucidate the full mechanism of action and explore combination therapies that could enhance efficacy against resistant cancer types.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)14-22-21(27)26-11-9-25(10-12-26)20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJGGOCIGKBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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